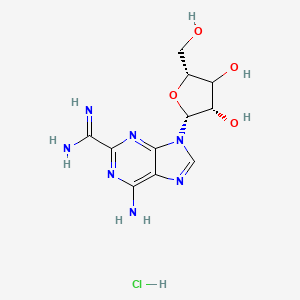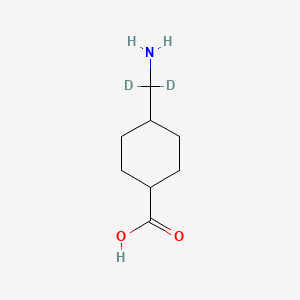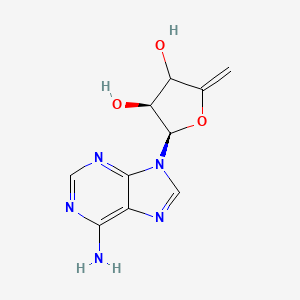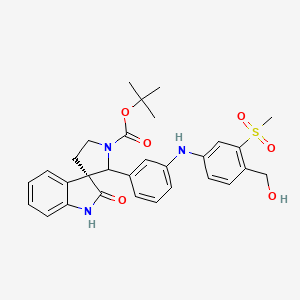
Adenosine 2-amidine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Adenosine 2-amidine hydrochloride is a synthetic compound that belongs to the class of adenosine analogs. Adenosine analogs are known for their diverse biological activities, including vasodilation and inhibition of cancer progression
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of adenosine 2-amidine hydrochloride typically involves the nucleophilic addition of amines to nitriles. This reaction proceeds smoothly at elevated temperatures (around 100°C) in the presence of copper chloride, cesium carbonate, and 2,2’-bipyridine under an oxygen atmosphere in 2,2,2-trifluoroethanol solvent . The reaction conditions are optimized to ensure high yield and purity of the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction parameters to maintain consistency and quality. The use of continuous flow reactors and automated systems helps in scaling up the production while ensuring safety and efficiency.
化学反応の分析
Types of Reactions: Adenosine 2-amidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the amidine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly employed.
Major Products: The major products formed from these reactions include various substituted amidines, oxides, and reduced forms of the original compound .
科学的研究の応用
Adenosine 2-amidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of heterocyclic compounds and other complex molecules.
Biology: The compound is studied for its role in cellular processes and as a potential therapeutic agent.
作用機序
The mechanism of action of adenosine 2-amidine hydrochloride involves its interaction with specific cell membrane receptors, particularly adenosine receptors A1 and A2. These receptors are coupled to potassium channels by a guanine nucleotide-binding protein in supraventricular tissue. The compound induces potassium efflux and inhibits calcium influx through channels in nerve cells, leading to hyperpolarization and an increased threshold for calcium-dependent action potentials .
類似化合物との比較
Adenosine 2-amidine hydrochloride is unique compared to other adenosine analogs due to its specific structure and biological activities. Similar compounds include:
- Adenosine phosphate
- Acadesine
- Clofarabine
- Fludarabine phosphate
- Vidarabine
These compounds share some similarities in their biological activities but differ in their specific applications and mechanisms of action. This compound stands out due to its dual role as a vasodilator and an inhibitor of cancer progression.
特性
分子式 |
C11H16ClN7O4 |
|---|---|
分子量 |
345.74 g/mol |
IUPAC名 |
6-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purine-2-carboximidamide;hydrochloride |
InChI |
InChI=1S/C11H15N7O4.ClH/c12-7(13)9-16-8(14)4-10(17-9)18(2-15-4)11-6(21)5(20)3(1-19)22-11;/h2-3,5-6,11,19-21H,1H2,(H3,12,13)(H2,14,16,17);1H/t3-,5?,6+,11-;/m1./s1 |
InChIキー |
YPIAUUNLVIIBPY-GXMGHVGYSA-N |
異性体SMILES |
C1=NC2=C(N=C(N=C2N1[C@H]3[C@H](C([C@H](O3)CO)O)O)C(=N)N)N.Cl |
正規SMILES |
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)C(=N)N)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![L-Lysinamide, N2-[4-[[4-[2-[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]-1-oxobutyl]-L-arginyl-L-prolyl-L-lysyl-L-prolyl-L-valyl-L-I+/--glutamyl-L-norvalyl-L-tryptophyl-L-arginyl-N-[2-[(5-sulfo-1-naphthalenyl)amino]ethyl]-L-glutaminyl-L-alanyl-](/img/structure/B12399829.png)

![[(2R,4S,5R)-3,4-diacetyloxy-5-(3,5-dimethyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B12399837.png)


